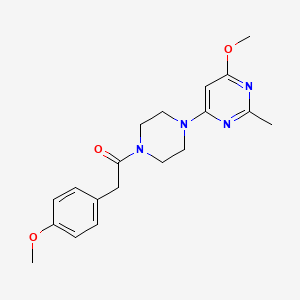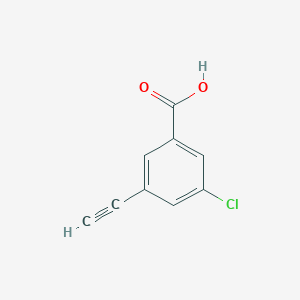![molecular formula C12H9F6N3O2 B2627680 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole CAS No. 338394-09-5](/img/structure/B2627680.png)
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of a triazole ring and two trifluoroethoxy groups attached to a phenyl ring
Mecanismo De Acción
Target of Action
The primary target of the compound 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, which are then absorbed into the bloodstream .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals .
Pharmacokinetics
It is suggested that most of the synthesized compounds follow lipinski’s rule of 5 , which predicts good absorption or permeation.
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in blood glucose levels . This is particularly beneficial for managing conditions like diabetes, where blood glucose levels are often elevated .
Análisis Bioquímico
Biochemical Properties
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as AURKA and VEGFR-2, which are involved in cell signaling and cancer progression . The compound forms hydrogen bonds with key amino acid residues in these enzymes, leading to inhibition of their activity. This interaction is significant as it can potentially disrupt cancer cell proliferation and angiogenesis.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly glioblastoma cells, the compound has been observed to induce cytotoxicity and apoptosis . It influences cell function by interfering with cell signaling pathways, leading to reduced cell proliferation and increased cell death. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes such as AURKA and VEGFR-2, inhibiting their catalytic activity . This inhibition disrupts downstream signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to form stable hydrogen bonds with specific amino acid residues is key to its inhibitory action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding to plasma proteins can influence its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes and disrupting cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride in methanol at reflux temperature.
Cyclization: The acid chloride is then reacted with hydrazine hydrate to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the triazole ring.
Aplicaciones Científicas De Investigación
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes such as AURKA and VEGFR-2, which are targets in cancer therapy.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It has shown promise in in vitro studies for its cytotoxic and apoptotic effects on cancer cell lines.
Comparación Con Compuestos Similares
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxyphenyl moiety and have been studied for their anti-cancer and anti-diabetic properties.
1,3-thiazolidin-4-one derivatives: These compounds also contain the trifluoroethoxyphenyl group and have shown potential as antiglioma agents.
Uniqueness
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole is unique due to its specific triazole ring structure, which imparts distinct electronic properties and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6N3O2/c13-11(14,15)4-22-7-1-2-9(23-5-12(16,17)18)8(3-7)10-19-6-20-21-10/h1-3,6H,4-5H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFUAUVOVUKJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C2=NC=NN2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
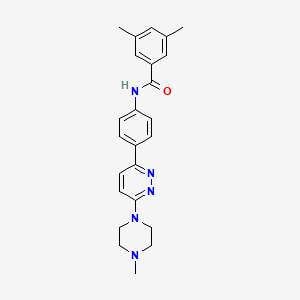
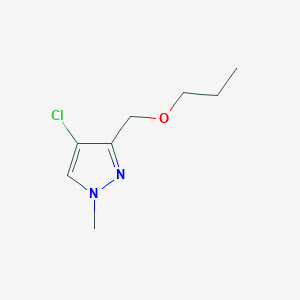
![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2627609.png)
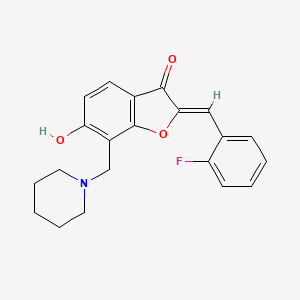

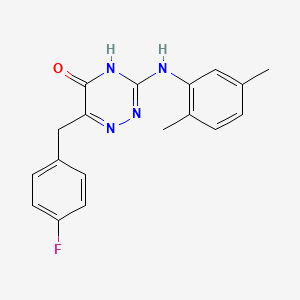
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)
